Febuxostat methanol solvate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Febuxostat metanol solvato es un compuesto cristalino formado por la interacción de febuxostat, un inhibidor selectivo no púrico de la xantina oxidasa, con metanol. Febuxostat se utiliza principalmente para el tratamiento de la gota crónica y la hiperuricemia. La forma solvatada mejora la solubilidad y estabilidad de febuxostat, lo que lo hace más efectivo para aplicaciones farmacéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de febuxostat metanol solvato implica la reacción de febuxostat con metanol en condiciones controladas. El proceso normalmente incluye disolver febuxostat en metanol y permitir que la solución cristalice. El proceso de cristalización puede facilitarse mediante enfriamiento o mediante la adición de antidisolventes .

Métodos de producción industrial

La producción industrial de febuxostat metanol solvato sigue principios similares pero a mayor escala. El proceso implica el uso de grandes reactores donde febuxostat se disuelve en metanol, seguido de cristalización controlada. Los cristales se filtran, lavan y secan para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Febuxostat metanol solvato experimenta varias reacciones químicas, que incluyen:

Oxidación: Febuxostat puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en febuxostat.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático u otros sitios reactivos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de febuxostat, así como derivados sustituidos que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Febuxostat metanol solvato tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar la formación de solvatos y los procesos de cristalización.

Biología: Investigado por sus efectos sobre la xantina oxidasa y las vías metabólicas relacionadas.

Medicina: Utilizado principalmente en el tratamiento de la gota y la hiperuricemia

Industria: Utilizado en el desarrollo de formulaciones farmacéuticas con mejor solubilidad y estabilidad

Mecanismo De Acción

Febuxostat metanol solvato ejerce sus efectos inhibiendo selectivamente la xantina oxidasa, una enzima responsable de la conversión de hipoxantina a xantina y xantina a ácido úrico. Al inhibir esta enzima, febuxostat reduce la producción de ácido úrico, lo que reduce los niveles de ácido úrico en suero. Este mecanismo es particularmente beneficioso para los pacientes con gota, ya que ayuda a prevenir la formación de cristales de urato en las articulaciones y los tejidos .

Comparación Con Compuestos Similares

Compuestos similares

Alopurinol: Otro inhibidor de la xantina oxidasa utilizado para el tratamiento de la gota.

Topiroxostat: Un inhibidor de la xantina oxidasa más nuevo con aplicaciones similares.

Oxipurinol: El metabolito activo del alopurinol, también utilizado en el tratamiento de la gota.

Singularidad

Febuxostat metanol solvato es único debido a su estructura no púrica, que permite la inhibición selectiva de la xantina oxidasa sin afectar otras enzimas. Esta selectividad reduce el riesgo de efectos secundarios en comparación con otros inhibidores de la xantina oxidasa. Además, la forma solvatada de metanol mejora la solubilidad y la estabilidad de febuxostat, lo que lo hace más efectivo para el uso farmacéutico .

Propiedades

Fórmula molecular |

C17H20N2O4S |

|---|---|

Peso molecular |

348.4 g/mol |

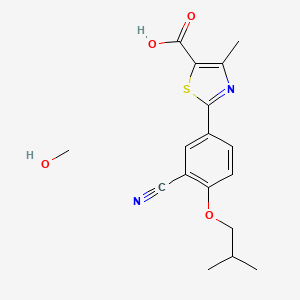

Nombre IUPAC |

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;methanol |

InChI |

InChI=1S/C16H16N2O3S.CH4O/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;1-2/h4-6,9H,8H2,1-3H3,(H,19,20);2H,1H3 |

Clave InChI |

AXVUXFXCFSBUEH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O.CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.